An In-depth Technical Guide to the Chemical Properties of 3-(triazolo[3,4-b]thiadiazol-6-yl)aniline
An In-depth Technical Guide to the Chemical Properties of 3-(triazolo[3,4-b]thiadiazol-6-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic system of[1][2][3]triazolo[3,4-b][1][3]thiadiazole is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. This technical guide focuses on a specific derivative, 3-(triazolo[3,4-b]thiadiazol-6-yl)aniline, providing a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed spectroscopic characterization. The introduction of an aniline moiety to this privileged scaffold offers a reactive handle for further chemical modifications, opening avenues for the development of novel therapeutic agents and functional materials. This document serves as a foundational resource for researchers engaged in the exploration of triazolothiadiazole chemistry and its applications in drug discovery and materials science.
Introduction: The Significance of the[1][2][3]Triazolo[3,4-b][1][3][4]thiadiazole Scaffold
The fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings gives rise to the[1][2][3]triazolo[3,4-b][1][3]thiadiazole system, a class of heterocyclic compounds with remarkable chemical stability and a broad spectrum of biological activities. These derivatives are known to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[4] The rigid, planar structure of the fused ring system, coupled with the presence of multiple nitrogen and sulfur heteroatoms, allows for diverse intermolecular interactions with biological targets.
The subject of this guide, 3-(triazolo[3,4-b]thiadiazol-6-yl)aniline, is a strategically designed molecule that combines the established bioactivity of the triazolothiadiazole core with the versatile reactivity of an aniline functional group. The amino group on the phenyl ring serves as a crucial site for further derivatization, enabling the synthesis of a wide range of analogues with potentially enhanced or novel biological activities. This guide will provide a detailed exploration of the chemical characteristics of this compound, offering insights into its synthesis and structural elucidation.
Synthetic Pathway
The synthesis of 3,6-disubstituted-[1][2][3]triazolo[3,4-b][1][3]thiadiazoles is typically achieved through the cyclocondensation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a carboxylic acid in the presence of a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[4] A proposed synthetic route for 3-(triazolo[3,4-b]thiadiazol-6-yl)aniline is outlined below.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 4-amino-4H-1,2,4-triazole-3-thiol (Intermediate A)
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To a stirred solution of potassium hydroxide in ethanol, add hydrazine hydrate.
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Slowly add carbon disulfide to the mixture at a temperature maintained below 30°C.
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Continue stirring for 12-16 hours at room temperature.
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The precipitated potassium dithiocarbazinate is filtered, washed with ether, and dried.
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Reflux the potassium salt with an excess of hydrazine hydrate for several hours until the evolution of hydrogen sulfide ceases.
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Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude product.
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Recrystallize the product from hot water to obtain pure 4-amino-4H-1,2,4-triazole-3-thiol.
Step 2: Synthesis of 3-(triazolo[3,4-b]thiadiazol-6-yl)aniline (Final Product)
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A mixture of 4-amino-4H-1,2,4-triazole-3-thiol (Intermediate A) and 3-aminobenzoic acid is taken in an excess of phosphorus oxychloride.
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The reaction mixture is refluxed for 4-6 hours.
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After cooling, the mixture is carefully poured onto crushed ice.
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The resulting solution is neutralized with a suitable base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.
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The solid is filtered, washed thoroughly with water, and dried.
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Purification is achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
Physicochemical and Spectroscopic Characterization
The structural elucidation of 3-(triazolo[3,4-b]thiadiazol-6-yl)aniline relies on a combination of physical and spectroscopic methods.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₇N₅S |
| Molecular Weight | 217.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water. |
Spectroscopic Data
The following tables provide predicted spectroscopic data based on the analysis of similar compounds found in the literature.[1][2][3][4][5][6][7][8]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.50 | s | 1H | Triazole-H |
| ~7.50-7.80 | m | 3H | Aromatic-H |
| ~7.20 | t | 1H | Aromatic-H |
| ~5.50 | s | 2H | -NH₂ |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=N (Thiadiazole) |
| ~155.0 | C=N (Triazole) |
| ~148.0 | C-NH₂ (Aromatic) |
| ~131.0 | C-H (Aromatic) |
| ~130.0 | C (Aromatic) |
| ~120.0 | C-H (Aromatic) |
| ~118.0 | C-H (Aromatic) |
| ~115.0 | C-H (Aromatic) |
| ~145.0 | C-H (Triazole) |
Table 4: Predicted FTIR Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | N-H stretching (amine) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| ~1620 | Strong | C=N stretching (ring) |
| ~1590 | Strong | C=C stretching (aromatic) |
| ~1500 | Medium | N-H bending |
| ~1300 | Medium | C-N stretching |
| ~700 | Strong | C-S stretching |
Chemical Reactivity and Potential Applications
The presence of the primary amino group on the phenyl ring makes 3-(triazolo[3,4-b]thiadiazol-6-yl)aniline a versatile building block for further chemical transformations. This functional group can undergo a variety of reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Schiff Base Formation: Condensation with aldehydes and ketones.
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Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or coupling reactions.
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Alkylation: Reaction with alkyl halides.
These potential derivatizations allow for the synthesis of a large library of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The core triazolothiadiazole scaffold has been associated with a range of biological activities, and modifications at the aniline position could modulate this activity, improve pharmacokinetic properties, or introduce new pharmacological effects.
Diagram of Potential Derivatization Reactions
Caption: Potential chemical transformations of the aniline group.
Conclusion
3-(triazolo[3,4-b]thiadiazol-6-yl)aniline represents a molecule of significant interest for medicinal and materials chemists. Its synthesis, based on established heterocyclic chemistry, is straightforward, and its structure can be unambiguously confirmed by standard spectroscopic techniques. The presence of a reactive aniline group on the potent triazolothiadiazole scaffold provides a platform for the development of new chemical entities with a wide range of potential applications. This guide provides the foundational chemical knowledge necessary for researchers to embark on the synthesis, characterization, and further exploration of this promising compound and its derivatives.
References
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Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (2018). PharmaInfo. [Link]
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Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (2018). ResearchGate. [Link]
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Hasan, M., & Ali, A. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL DERIVATIVES OF 6-ARYL-1,2,4-TRIAZOLO- [3,4-b][1][3] THIADIAZOLES. Rasayan Journal of Chemistry, 4(4), 723-727. [Link]
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1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][1][3] Thiadiazine Derivatives. (2007). PubMed. [Link]
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Novel[1][2][3]triazolo[3,4-b][1][3]thiadiazine and[1][2][3]triazolo[3,4-b][1][3]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. (2022). MDPI. [Link]
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Synthesis and spectral characteristics of N-(1-([1][2][3]triazolo[3,4-b][1][3]thiadiazol-6-ylamino). (n.d.). SciSpace. [Link]
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Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). MDPI. [Link]
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EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES. (2024). Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli). [Link]
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